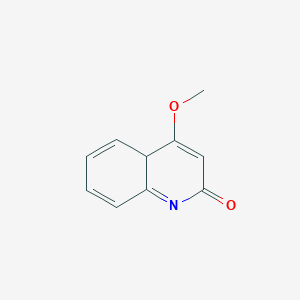
4-methoxy-4aH-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 4-position and a keto group at the 2-position makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-benzoyl-4-methoxy-1-methylquinolin-2(1H)-one in ethylene glycol and hydroxylamine hydrochloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the keto group, leading to the formation of different quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce 4-methoxy-4aH-quinolin-2-ol.
Applications De Recherche Scientifique
4-Methoxy-4aH-quinolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-methoxy-4aH-quinolin-2-one include:
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position instead of a methoxy group and exhibit similar biological activities.
Quinoline-2,4-diones: These derivatives have keto groups at both the 2- and 4-positions and are known for their diverse pharmacological properties.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-7H,1H3 |
Clé InChI |
OGESBKFEXYCRRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)N=C2C1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
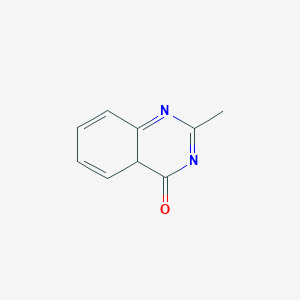
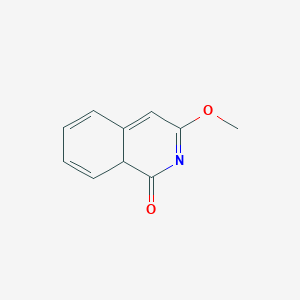
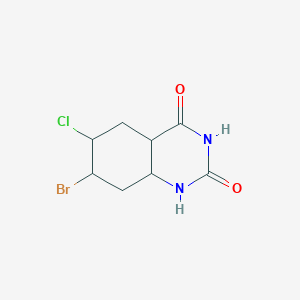
![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
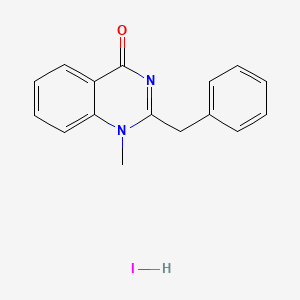


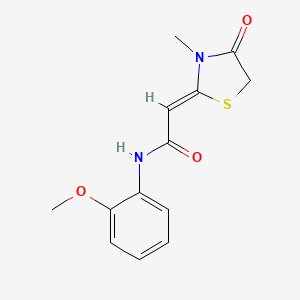
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
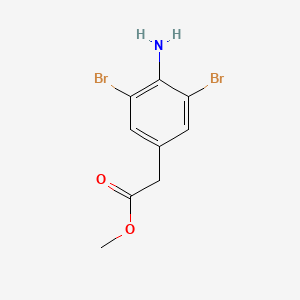
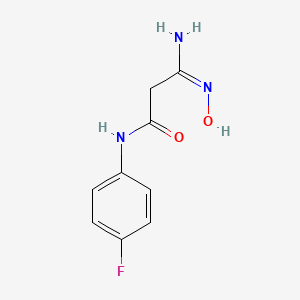
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
